2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide
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Overview
Description
Benzamide, 2-[(4-chloro-5-pyrimidinyl)oxy]-N-ethyl-5-fluoro-N-(1-methylethyl)-: is a synthetic organic compound with the molecular formula C16H17ClFN3O2 and a molecular weight of 337.78 g/mol . This compound is characterized by its complex structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[(4-chloro-5-pyrimidinyl)oxy]-N-ethyl-5-fluoro-N-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidinyl Intermediate: This involves the chlorination of a pyrimidine derivative to introduce the chloro group at the 4-position.
Etherification: The pyrimidinyl intermediate is then reacted with a suitable alcohol to form the pyrimidinyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions .
Biology:
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of Benzamide, 2-[(4-chloro-5-pyrimidinyl)oxy]-N-ethyl-5-fluoro-N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
- Benzamide, 2-[(4-chloro-5-pyrimidinyl)oxy]-N-ethyl-5-fluoro-N-isopropyl-
- Saflufenacil (N’-[2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoyl]-N-isopropyl-N-methylsulfamide)
Uniqueness:
Properties
Molecular Formula |
C16H17ClFN3O2 |
---|---|
Molecular Weight |
337.77 g/mol |
IUPAC Name |
2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H17ClFN3O2/c1-4-21(10(2)3)16(22)12-7-11(18)5-6-13(12)23-14-8-19-9-20-15(14)17/h5-10H,4H2,1-3H3 |
InChI Key |
DDNXKTJTQXVOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl |
Origin of Product |
United States |
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